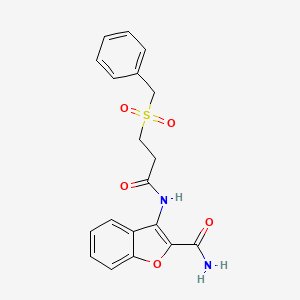
3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide, also known as BSPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzofuran class of compounds, which have been studied extensively for their medicinal properties. BSPP is a potent inhibitor of several enzymes and has been shown to have potential as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Benzofuran compounds, including derivatives like the one , have shown strong biological activities such as anti-tumor . They have been developed and utilized as anticancer agents .
Antibacterial Activity
Benzofuran derivatives also exhibit antibacterial properties . This makes them valuable in the development of new antibiotics.
Anti-Oxidative Activity
These compounds have demonstrated anti-oxidative activities . This property is beneficial in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Fluorescent Chemosensor
A benzofuran-β-alaninamide based chemosensor, similar to the compound , was designed and synthesized for selective detection of Fe3+ ions . The binding ability of this chemosensor towards Fe3+ in DMSO/H2O solution has been studied by UV-vis absorption and fluorescence spectroscopy .
Synthesis of Phenol Derivatives
The experimental method involving benzofuran derivatives is a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is Fe3+ ions . This compound has been designed and synthesized for the selective detection of Fe3+ ions .
Mode of Action
The interaction of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide with its target, Fe3+ ions, has been studied in a DMSO/H2O solution . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds to Fe3+ ions . This indicates that the compound may act as a chemosensor, changing its fluorescence properties upon binding to its target .
Biochemical Pathways
The compound’s ability to selectively detect fe3+ ions suggests it may interact with biochemical pathways involving these ions .
Result of Action
The molecular and cellular effects of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide’s action primarily involve changes in fluorescence properties upon binding to Fe3+ ions . This “turn-on” fluorescence enhancement could potentially be used to detect the presence of Fe3+ ions in a given sample .
Action Environment
The action of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is influenced by the environment in which it is present. For instance, the compound’s interaction with Fe3+ ions has been studied in a DMSO/H2O solution . Environmental factors such as the presence of other ions, pH, temperature, and solvent could potentially influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-(3-benzylsulfonylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-8-4-5-9-15(14)26-18)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQZTNEHCHTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

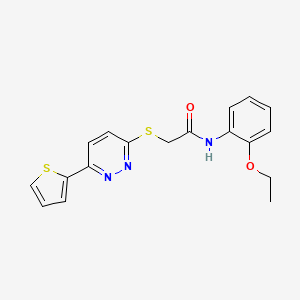

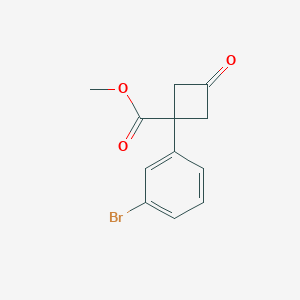
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)
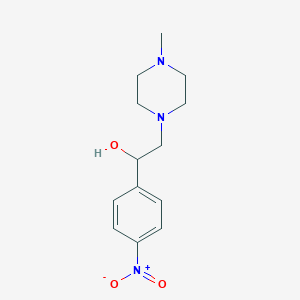
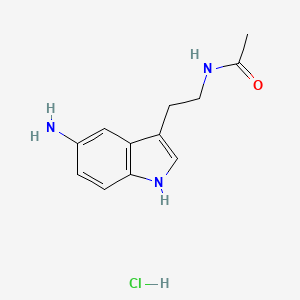
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)
![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)
![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)
![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)
![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)
![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)